Benzyl (Chloromethyl) Succinate

Catalog No.
S1910651
CAS No.
143869-67-4
M.F
C12H13ClO4
M. Wt
256.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl (Chloromethyl) Succinate

CAS Number

143869-67-4

Product Name

Benzyl (Chloromethyl) Succinate

IUPAC Name

1-O-benzyl 4-O-(chloromethyl) butanedioate

Molecular Formula

C12H13ClO4

Molecular Weight

256.68 g/mol

InChI

InChI=1S/C12H13ClO4/c13-9-17-12(15)7-6-11(14)16-8-10-4-2-1-3-5-10/h1-5H,6-9H2

InChI Key

CSQJMNMWWYYBBG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)CCC(=O)OCCl

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCC(=O)OCCl

Application Summary

Benzyl (Chloromethyl) Succinate is a versatile compound used for introducing chloromethyl groups into various molecules. Its applications include:

a. Functionalization of Polymers:
b. Cross-Linking in Hyper Cross-Linked Polymers (HCPs):

Results and Outcomes

a. Functionalization of Polymers:
b. Cross-Linking in HCPs:

Benzyl (chloromethyl) succinate is a chemical compound with the molecular formula C₁₂H₁₃ClO₄. It is characterized by the presence of a benzyl group and a chloromethyl group attached to a succinic acid backbone. This compound has garnered attention in the field of medicinal chemistry due to its notable biological activities, particularly its cytotoxic properties against certain cancer cell lines, such as human prostate cancer cells .

Due to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles, leading to the formation of various derivatives.
  • Esterification: The carboxylic acid groups can react with alcohols to form esters.
  • Redox Reactions: The compound can participate in redox reactions involving its halogen substituents, allowing for oxidative addition or other transformations .

Benzyl (chloromethyl) succinate exhibits significant biological activity, particularly as a cytotoxic agent. Research has shown that it possesses cytotoxic properties against human prostate cancer cells, making it a potential candidate for further investigation in cancer therapeutics . Its mechanism of action may involve the disruption of cellular processes, although specific pathways remain to be fully elucidated.

Several synthesis methods have been reported for benzyl (chloromethyl) succinate, including:

  • Chloromethylation of Benzyl Succinate: This method involves the reaction of benzyl succinate with chloromethylating agents such as chloromethyl methyl ether.
  • Esterification Reactions: Benzyl alcohol can be reacted with succinic anhydride in the presence of acid catalysts to yield benzyl succinate, which can then be chloromethylated.
  • Direct Halogenation: The compound can also be synthesized through direct halogenation of benzyl succinate under controlled conditions .

Benzyl (chloromethyl) succinate has potential applications in various fields:

  • Pharmaceuticals: Due to its cytotoxic properties, it may serve as a lead compound in developing anticancer drugs.
  • Chemical Synthesis: Its reactive functional groups make it useful in organic synthesis for creating more complex molecules.
  • Biological Research: It can be employed in studies investigating cell signaling and apoptosis mechanisms in cancer cells .

Interaction studies involving benzyl (chloromethyl) succinate focus on its biological effects and chemical reactivity. Research indicates that this compound interacts with cellular components leading to cytotoxic effects. Studies have highlighted its ability to induce apoptosis in cancer cells, although detailed mechanisms are still under investigation .

Benzyl (chloromethyl) succinate shares structural characteristics with several related compounds. Below is a comparison with similar compounds:

Compound NameStructure FeaturesBiological Activity
Benzyl ChlorideContains a benzyl group and chlorineUsed as an alkylating agent
Benzyl SuccinateContains a benzyl and succinic acidLess cytotoxic than benzyl (chloromethyl) succinate
Chloromethyl SuccinateContains chloromethyl and succinic acidSimilar reactivity but different biological profile
1-Benzyloxycarbonyl SuccinateContains an additional carbonyl groupPotentially different biological effects

Uniqueness of Benzyl (Chloromethyl) Succinate

Benzyl (chloromethyl) succinate is unique due to its combination of a chloromethyl group with a succinic acid derivative, which enhances its reactivity and biological activity compared to other similar compounds. Its specific cytotoxicity profile against prostate cancer cells sets it apart from other derivatives that may not exhibit such targeted effects.

XLogP3

2.1

Wikipedia

Butanedioic acid, chloromethyl phenylmethyl ester

Dates

Modify: 2023-08-16

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